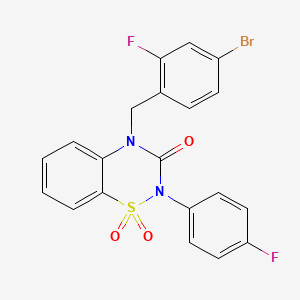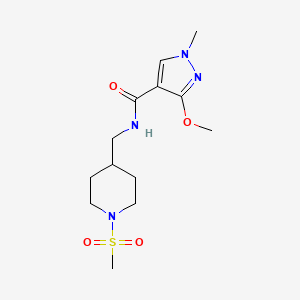![molecular formula C17H13N5O5 B2677444 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2034412-07-0](/img/structure/B2677444.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential applications across multiple scientific fields. This compound features a unique combination of a pyrido-pyrimidine core, a furan ring, and an isoxazole moiety, making it of particular interest in synthetic chemistry and medicinal research.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves multi-step reactions that start from commercially available precursors. Key steps include the formation of the pyrido-pyrimidine scaffold, followed by incorporation of the isoxazole and furan components. Reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C).
Industrial production methods: Industrial synthesis of this compound is more streamlined and involves scale-up of the laboratory methods. Optimizing reaction conditions for higher yield and purity is crucial. Continuous-flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves mild oxidants such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Reduction: Commonly achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Both nucleophilic and electrophilic substitutions can be carried out, depending on the reaction environment.
Common reagents and conditions: Reagents such as sodium hydroxide (NaOH), hydrochloric acid (HCl), and acetic anhydride are frequently used. Reaction conditions vary, but often involve moderate temperatures (room temperature to 100°C) and specific pH adjustments.
Major products formed from these reactions: Products vary depending on the reaction, but notable derivatives include those with modified functional groups on the furan or isoxazole rings, potentially leading to enhanced biological activity.
Applications De Recherche Scientifique
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide has been explored for various applications, including:
Chemistry: Utilized in the development of new synthetic methods and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Examined for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory research.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The compound's structure allows it to fit into active sites of proteins, thereby inhibiting or activating their function. Molecular docking studies and in vitro assays are often used to elucidate these interactions.
Comparaison Avec Des Composés Similaires
Comparison with other compounds highlights the unique combination of functional groups in N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, which contributes to its distinct reactivity and potential applications. Similar compounds include:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(phenyl)isoxazole-3-carboxamide: Substitution of the furan ring with a phenyl group.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide: Substitution of the furan ring with a thiophene ring.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5/c23-15(11-9-13(27-21-11)12-4-2-8-26-12)19-6-7-22-16(24)10-3-1-5-18-14(10)20-17(22)25/h1-5,8-9H,6-7H2,(H,19,23)(H,18,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWXNZMXWPGIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=NOC(=C3)C4=CC=CO4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2677362.png)



![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2677369.png)

![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677371.png)

![4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2677375.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2677376.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2677377.png)

![5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one](/img/structure/B2677383.png)
